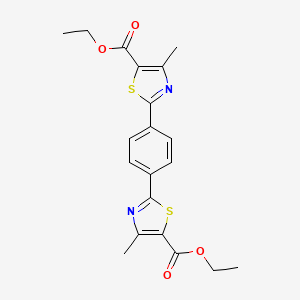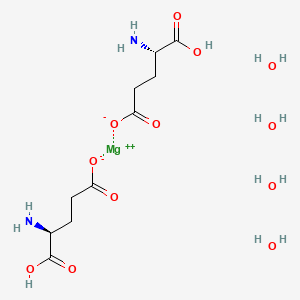![molecular formula C20H11N3O2 B8245903 2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245903.png)
2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a pyridine ring and a naphthobenzimidazole moiety, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives with different properties .
Aplicaciones Científicas De Investigación
2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets, altering their activity, and thereby influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
Indole derivatives: Known for their wide range of biological activities.
Imidazole derivatives: Noted for their therapeutic potential in various diseases.
Pyridine derivatives: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
What sets 2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione apart is its unique combination of a pyridine ring and a naphthobenzimidazole moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Propiedades
IUPAC Name |
2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O2/c24-18-12-3-1-2-4-13(12)19(25)16-14(18)5-6-15-17(16)23-20(22-15)11-7-9-21-10-8-11/h1-10H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNTXTFZKAVVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC(=N4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Methyl)-3-[(1-phenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B8245857.png)





![(3Z,3'Z,3''Z)-4,4',4''-[bismuthinetriyltris(oxy)]tris(1,1,1,5,5,5-hexafluoropent-3-en-2-one)](/img/structure/B8245887.png)
![2-(4-nitrophenyl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245896.png)


